ethyl (3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Description
Ethyl (3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate is a chiral ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group, a hydroxy group at position 2, and a phenyl substituent at position 3. This compound is structurally classified as a β-hydroxy-α-amino acid ester, commonly utilized in peptide synthesis and medicinal chemistry as a building block for introducing stereochemical complexity . Its IUPAC name highlights the (3R) configuration, which is critical for its interactions in enantioselective reactions or biological systems. The ethyl ester moiety enhances solubility in organic solvents, facilitating its use in synthetic applications .
Properties
Molecular Formula |
C16H23NO5 |
|---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
ethyl (3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C16H23NO5/c1-5-21-14(19)13(18)12(11-9-7-6-8-10-11)17-15(20)22-16(2,3)4/h6-10,12-13,18H,5H2,1-4H3,(H,17,20)/t12-,13?/m1/s1 |
InChI Key |
XOGCYMFNVKHELE-PZORYLMUSA-N |
Isomeric SMILES |
CCOC(=O)C([C@@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted amines.
Scientific Research Applications
Ethyl (3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ethyl (3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal an active amine, which can then interact with enzymes or receptors. The hydroxy group may also play a role in hydrogen bonding and molecular recognition.
Comparison with Similar Compounds
Structural Analog Overview
The compound belongs to a family of Boc-protected amino acid esters with hydroxy and aromatic substituents. Key structural analogs include:
Stereochemical Variations
- Configuration Impact: The (3R) configuration in the target compound distinguishes it from analogs like (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid and (2R,3S)-configured esters . Stereochemistry influences enzymatic recognition and synthetic pathway efficiency. For example, taxoid analogs require precise (2S,3R) configurations for bioactivity .
- Ethyl vs. Methyl Esters : The ethyl ester in the target compound offers slower hydrolysis rates compared to methyl esters (e.g., Boc-4-bromo-D-phenylalanine methyl ester ), enhancing stability in prolonged reactions.
Functional Group Modifications
- Aromatic Substitutions : Bromophenyl (in ) and trifluoromethylphenyl (in ) groups introduce electronic effects, altering reactivity in cross-coupling reactions. The phenyl group in the target compound is unmodified, favoring π-π stacking in supramolecular chemistry.
- Ester Variations : Chromenyl esters () exhibit UV absorption useful in photochemical studies, unlike the ethyl ester’s inertness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
